2-Phenyl-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

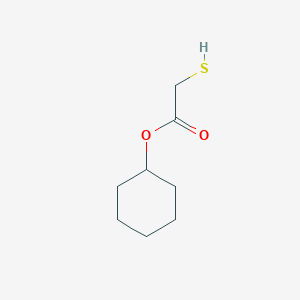

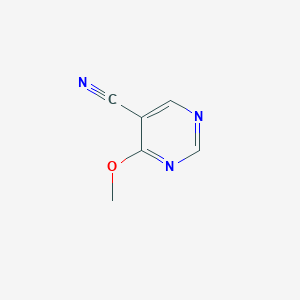

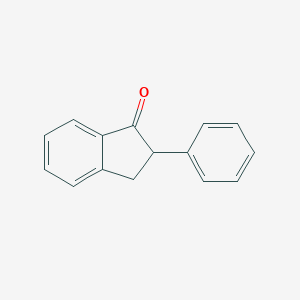

2-Phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 2-phenyl-2,3-dihydroinden-1-one, 2-phenyl-1-indanone, and 1H-Inden-1-one, 2,3-dihydro-2-phenyl- .

Synthesis Analysis

The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one derivatives has been reported in the literature. For instance, a study describes the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via Ni-catalyzed intramolecular hydroacylation .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-2,3-dihydro-1H-inden-1-one consists of a phenyl group attached to a 2,3-dihydro-1H-inden-1-one moiety . The exact mass of the molecule is 208.088815002 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenyl-2,3-dihydro-1H-inden-1-one are not detailed in the retrieved sources, the compound’s derivatives have been synthesized via Ni-catalyzed intramolecular hydroacylation .

Physical And Chemical Properties Analysis

2-Phenyl-2,3-dihydro-1H-inden-1-one has a molecular weight of 208.25 g/mol. It has a XLogP3-AA value of 3.4, indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor. Its topological polar surface area is 17.1 Ų .

Aplicaciones Científicas De Investigación

Biological Potential of Indole Derivatives

Indole derivatives, which include 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .

Antioxidant Agents

(E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides, a new class of antioxidant agents, were synthesized . These compounds exhibited better antioxidant activities, with (E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-p-tolylthiosemicarbazide (109) found to be the most potent compound .

Antimicrobial Activity

Indole derivatives, including 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been synthesized and tested for their antimicrobial activity . The results of these studies could lead to the development of new antimicrobial agents.

Anticancer Activity

The synthesis of 2-[3/4-(2-substituted phenyl-2-oxoethoxy)benzylidene]-6-substituted-2,3-dihydro-1H-inden-1-one derivatives and the investigation of their anticancer activity were studied . These compounds could potentially be used in the treatment of various types of cancer.

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This research could lead to the development of new treatments for this disease.

Chemical Structure and Properties

2-Phenyl-2,3-dihydro-1H-inden-1-one is also known as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone . It has a molecular weight of 132.1592 and its chemical structure is available for viewing .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various biological targets .

Mode of Action

It’s known that the compound can undergo various chemical reactions, such as [5+2−2] decarbonylative cycloaddition . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight of 1321592 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

Compounds with similar structures have been found to exert potent antibacterial action with broad-spectrum antibacterial activity . Some compounds were also found to have potent antifungal properties .

Action Environment

It’s known that the compound is susceptible to degradation under certain conditions .

Propiedades

IUPAC Name |

2-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLCRYNZYRSURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312469 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

16619-12-8 | |

| Record name | 16619-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.